N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide
Overview
Description
N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and a morpholine moiety, which often enhances the solubility and bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzodiazole ring.
Introduction of the Acetamide Group: This step involves the acylation of the benzodiazole-morpholine intermediate with an appropriate acyl chloride or anhydride.
N,N-bis(2-methylpropyl) Substitution: The final step involves the alkylation of the acetamide nitrogen with 2-methylpropyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the benzodiazole and morpholine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and morpholine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism by which N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and morpholine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Other Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness: N,N-bis(2-methylpropyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, enhances its solubility and bioavailability compared to other benzodiazole derivatives.
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-17(2)13-25(14-18(3)4)22(27)16-26-20-8-6-5-7-19(20)23-21(26)15-24-9-11-28-12-10-24/h5-8,17-18H,9-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQQLHRNGARGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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